molecular formula C14H23N B14304250 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- CAS No. 120783-70-2

3H-Azepine, 2,5-bis(1,1-dimethylethyl)-

Cat. No.: B14304250
CAS No.: 120783-70-2
M. Wt: 205.34 g/mol
InChI Key: OKMIZUTWTOWODX-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Seven-membered nitrogen-containing heterocycles, particularly azepines, are crucial structural motifs in the fields of medicinal and synthetic chemistry. researchgate.netresearchgate.net Unlike their five- and six-membered counterparts, the seven-membered ring offers greater conformational flexibility, a feature that is highly valuable in drug design. researchgate.net This structural characteristic allows for the creation of diverse three-dimensional molecular shapes, which can lead to improved bioavailability, metabolic stability, and target specificity in pharmaceutical compounds. researchgate.net

The azepine scaffold is present in a wide range of biologically active molecules and approved drugs, demonstrating efficacy as antipsychotic, antidepressant, anticonvulsant, and anticancer agents. researchgate.netnih.gov Prominent examples include Diazepam (Valium), a well-known benzodiazepine (B76468) used to treat anxiety and muscle spasms. rsc.orgnih.gov The versatility and therapeutic significance of these compounds continue to drive research into novel synthetic methodologies and applications for azepine derivatives. researchgate.netunigoa.ac.in

Conformational Analysis of Azepine Scaffolds

The azepine ring is a seven-membered system that is inherently non-planar. A planar conformation would introduce significant angle and eclipsing strains, making it highly unstable. slideshare.netslideshare.netlibretexts.org To alleviate this strain, the ring puckers, adopting more stable three-dimensional structures. This non-planar nature provides azepines with unique conformational flexibility, which is a key aspect of their chemical and biological properties. researchgate.net

Similar to the well-studied cyclohexane (B81311) system, the azepine ring can adopt several non-planar conformations, with the "chair" and "boat" forms being the most significant. slideshare.netslideshare.netnih.gov

Chair Conformation: This form is generally the most stable, as it minimizes both torsional strain (eclipsing interactions between adjacent bonds) and steric strain. libretexts.org In this conformation, the substituents on the ring can occupy axial (pointing up or down, parallel to an axis through the ring's center) or equatorial (pointing out from the perimeter of the ring) positions.

Boat Conformation: The boat form is typically less stable than the chair conformation due to two primary factors: steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed bonds along the sides of the "boat". libretexts.orgyoutube.com

The azepine ring is flexible and can interconvert between these conformations. A "twist-boat" conformation, which alleviates some of the flagpole and eclipsing interactions, can act as an intermediate between the chair and boat forms. libretexts.org The specific conformation adopted and the energy barrier between them can be influenced by the substitution pattern on the ring. researchgate.net

Conformational Properties of Azepine Scaffolds
ConformationRelative StabilityKey Strain Factors
ChairMost StableMinimal angle and torsional strain.
BoatLess StableSteric strain (flagpole interactions) and torsional strain (eclipsing interactions). libretexts.orgyoutube.com
Twist-BoatIntermediateReduced flagpole and eclipsing strain compared to the boat conformation. libretexts.org

Tautomerism within the Azepine Manifold

Azepines can exist as four distinct constitutional isomers, or tautomers, depending on the location of the double bonds and the hydrogen atom on the nitrogen. slideshare.netslideshare.netegyankosh.ac.in These tautomers are in dynamic equilibrium, although their relative stabilities differ significantly.

The four tautomeric forms of azepine are designated based on the position of the saturated carbon or the hydrogen-bearing nitrogen atom in the ring. egyankosh.ac.inthieme-connect.de

1H-Azepine: The nitrogen atom is part of a double bond and bears a hydrogen atom.

2H-Azepine: The carbon at position 2 is saturated (sp³-hybridized).

3H-Azepine: The carbon at position 3 is saturated.

4H-Azepine: The carbon at position 4 is saturated.

These forms can interconvert through processes like a 1,5-hydrogen shift. rsc.org For example, the highly unstable 1H-azepine readily rearranges under mild conditions to the more stable 3H-azepine. egyankosh.ac.inthieme-connect.de This isomerization is a key feature of azepine chemistry, often making 1H-azepines transient intermediates in synthetic pathways. egyankosh.ac.in

The thermodynamic stability of the azepine tautomers generally follows the order: 3H > 4H > 2H > 1H. researchgate.net

The low stability of 1H-azepine is attributed to antiaromaticity. A planar 1H-azepine would be an 8π-electron antiaromatic system, a highly destabilizing electronic configuration. researchgate.net Although the ring puckers to avoid this, the inherent instability remains. Electron-withdrawing groups on the nitrogen can enhance the stability of the 1H-form. egyankosh.ac.in

The 2H-, 3H-, and 4H-azepines are more stable because the sp³-hybridized carbon atom interrupts the cyclic conjugation, removing the destabilizing antiaromatic character by taking the nitrogen lone pair out of the π-system. researchgate.net The superior stability of the 3H-azepine tautomer is considered to be the result of more favorable torsional angles in its preferred boat-like conformation. egyankosh.ac.inresearchgate.net

Relative Stability of Azepine Tautomers
TautomerRelative StabilityReason for Stability/Instability
1H-AzepineLeast StablePossesses 8π antiaromatic character in a planar form, leading to significant destabilization. researchgate.net
2H-AzepineMore Stable than 1HSaturated C2 atom breaks conjugation, removing antiaromaticity. researchgate.net
4H-AzepineMore Stable than 2HSaturated C4 atom breaks conjugation; stability is influenced by torsional differences in its conformation. researchgate.net
3H-AzepineMost StableSaturated C3 atom breaks conjugation; considered the thermodynamic sink due to favorable torsional arrangements. egyankosh.ac.inresearchgate.net

Significance of the 2,5-bis(1,1-dimethylethyl) Substitution Pattern on 3H-Azepine

The introduction of two bulky tert-butyl groups at the 2 and 5 positions of the 3H-azepine ring has a profound impact on its stability and reactivity. Research indicates that bulky alkyl groups can stabilize the seven-membered azatriene system. researchgate.net

Studies on the synthesis of 2,5-di-tert-butyl-3H-azepine have shown that it can be formed exclusively from its precursor, methyl 2,5-di-tert-butyl-1H-azepine-1-carboxylate, through demethoxycarbonylation. rsc.org This contrasts with the synthesis of the 3,6-di-tert-butyl isomer, which yields a mixture of 2H, 3H, and 4H tautomers, highlighting the directing effect of the 2,5-substitution pattern. rsc.org

The reactivity of 2,5-di-tert-butyl-3H-azepine is also distinct. For instance, its oxidation with selenium dioxide results in a novel ring cleavage reaction or the formation of 4,7-di-tert-butyl-2H-azepin-2-one (a 2-azatropone), products not observed with differently substituted azepines. researchgate.netacs.org Furthermore, the photochemical behavior of 2,5-di-tert-butyl-3H-azepine is unique, leading to the unexpected formation of a dicyclopenta[b,e]pyridine derivative and a ten-membered ring dicarbaldehyde, which differs from the photochemical reactions of other azepines. rsc.orgresearchgate.net These findings demonstrate that the specific placement of the bulky tert-butyl groups at the C2 and C5 positions significantly modifies the intrinsic chemical properties of the 3H-azepine core. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120783-70-2

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,5-ditert-butyl-3H-azepine

InChI

InChI=1S/C14H23N/c1-13(2,3)11-7-8-12(14(4,5)6)15-10-9-11/h7,9-10H,8H2,1-6H3

InChI Key

OKMIZUTWTOWODX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=CC1)C(C)(C)C

Origin of Product

United States

Chemical Reactivity and Transformations of 3h Azepine, 2,5 Bis 1,1 Dimethylethyl

Isomerization and Rearrangement Pathways

Isomerization and rearrangement reactions represent fundamental transformations for azepine derivatives, often driven by thermal or catalytic activation to achieve more stable electronic or structural configurations.

Thermal Rearrangements of 1H-Azepines to 3H-Azepines

The tautomeric relationship between different azepine isomers is a key aspect of their chemistry. slideshare.netslideshare.net Among the four tautomeric forms (1H, 2H, 3H, and 4H), the 3H- and 4H-azepines are generally more stable than the 1H- and 2H-isomers. researchgate.net This increased stability is attributed to the nitrogen lone pair not being part of the 8 π-electron system, which would otherwise introduce antiaromatic character to a planar conformation. researchgate.net Consequently, 1H-azepines tend to adopt non-planar, boat-like conformations. researchgate.net

While a direct, simple thermal equilibrium favoring 3H-azepines from 1H-azepines is plausible due to this stability difference, documented thermal rearrangements of 1-substituted 1H-azepines often lead to more complex products. For instance, heating 1-substituted 1H-azepines can result in a rearrangement to 6-aminofulvene derivatives rather than the isomeric 3H-azepine. rsc.orgrsc.org This suggests that while the thermodynamic driving force may favor the 3H-azepine structure, alternative, kinetically accessible pathways can dominate under thermal conditions, leading to ring contraction and formation of five-membered ring systems.

Table 1: Relative Stability of Azepine Isomers

Isomer Key Structural Feature Relative Stability Rationale
1H-Azepine Nitrogen lone pair in conjugation Less Stable Potential 8 π-electron antiaromatic character; adopts non-planar conformation. researchgate.net
2H-Azepine Imine functionality Less Stable Torsional strain in boat-like conformations. researchgate.net
3H-Azepine Imine functionality More Stable Nitrogen lone pair is not in conjugation, avoiding antiaromaticity. researchgate.net

1-Aza-Cope Rearrangements in Fused Azepine Systems

The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift that reconfigures the single and double bonds within a 1,5-diene framework. wikipedia.org The 1-aza-Cope rearrangement, specifically, has proven to be a valuable transformation in the synthesis of azepine derivatives, particularly in the context of fused ring systems. nih.gov

This rearrangement is a key step in a sequential process starting from dienyltriazoles. nih.gov Rhodium(II)-catalyzed intramolecular cyclopropanation of an α-imino carbenoid generates a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate rapidly undergoes a 1-aza-Cope rearrangement to yield fused 2,5-dihydro[1H]azepine derivatives in moderate to excellent yields. nih.gov The stereospecific nature of this cascade reaction allows for a high degree of diastereoselectivity. nih.gov Overcoming the challenges of unfavorable thermodynamics and reaction reversibility in some aza-Cope rearrangements has been achieved through relay catalysis systems, enabling the synthesis of a variety of chiral azepines. researchgate.net

Cycloaddition Reactions

The unsaturated nature of the azepine ring makes it an active participant in various cycloaddition reactions. These reactions provide powerful methods for constructing more complex polycyclic heterocyclic scaffolds.

Pericyclic Reactions of the Azepine Ring

Azepines are known to participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. slideshare.netslideshare.net The specific reactivity is governed by frontier molecular orbital (FMO) theory. For instance, 1H-azepine can react with electron-deficient cyclic dienones in frontier-controlled pericyclic reactions. acs.org The nature of these cycloadditions highlights the ability of the azepine ring to act as a diene or dienophile, depending on the reaction partner. Furthermore, the photochemical behavior of 2,5-di-tert-butyl-3H-azepine, the specific compound of interest, demonstrates unique reactivity. Irradiation of this compound in hexane (B92381) leads to the unexpected formation of a tricyclic dicyclopenta[b,e]pyridine derivative and a ten-membered ring dicarbaldehyde, suggesting the involvement of complex photochemical rearrangements and cycloadditions. rsc.org

[4+2] Hetero-Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. In the context of azepines, the hetero-Diels-Alder reaction, where the azepine acts as a diene component, is a significant transformation. Studies on 2,3-dihydro-1H-azepines have shown that they undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.orgimperial.ac.ukrsc.orgsemanticscholar.org

Thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes can produce 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines. rsc.orgsemanticscholar.org These substituted azepines serve as valuable scaffolds that react with heterodienophiles with high stereoselectivity and complete regioselectivity. semanticscholar.org This reactivity provides an efficient pathway to complex, stereodefined azepine-fused heterocyclic systems. rsc.orgsemanticscholar.org The development of catalytic and metal-mediated systems has further expanded the scope to include asymmetric [4+2] cycloadditions, yielding enantiomerically enriched products. researchgate.net

Table 2: Examples of Hetero-Diels-Alder Reactions with Dihydro-1H-Azepines

Azepine Derivative Dienophile Product Type Key Feature Reference
2-Alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepine Various heterodienophiles Fused heterocyclic systems High stereoselectivity and regioselectivity. semanticscholar.org rsc.orgsemanticscholar.org

Three-Component [3+2+2] Cycloaddition of Aziridines with Alkynes

In addition to reactions of the pre-formed azepine ring, cycloaddition strategies are also employed for the synthesis of the azepine core itself. A notable example is the three-component [3+2+2] cycloaddition. thieme-connect.com This method involves the reaction of activated aziridines with two molecules of a terminal alkyne, catalyzed by hexafluoroantimonic acid (HSbF₆). thieme-connect.com

The proposed mechanism initiates with the formation of a zwitterionic 1,3-dipole intermediate from the reaction of the aziridine (B145994) with the acid catalyst. thieme-connect.com This intermediate then undergoes a subsequent two-step addition to the alkyne molecules, affording diversely substituted azepine derivatives. thieme-connect.com This methodology is valued for its mild reaction conditions, excellent functional-group tolerance, and good control over chemo- and regioselectivity, providing a general route to functionalized azepines. thieme-connect.com

Electrophilic and Nucleophilic Reactions

The imidate conjugation within the 3H-azepine ring system influences its reactivity towards both electrophiles and nucleophiles. The 2-position is particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a methoxy (B1213986) group.

Studies on the closely related 5-tert-butyl-2-methoxy-3H-azepine demonstrate its propensity for nucleophilic substitution at the C2 position. Reaction with sodium alkoxides leads to an effective transetherification, replacing the methoxy group with other alkoxy groups. More significantly, treatment with organolithium reagents provides a direct route to C-C bond formation. The reaction with tert-butyllithium (B1211817) successfully yields 2,5-bis(1,1-dimethylethyl)-3H-azepine, the target compound of this article.

NucleophileReagentProductYield (%)
EthoxideSodium Ethoxide2-ethoxy-5-tert-butyl-3H-azepine78
PropanoxideSodium Propanoxide5-tert-butyl-2-propoxy-3H-azepine74
IsopropanoxideSodium Isopropoxide5-tert-butyl-2-isopropoxy-3H-azepine62
tert-Butyllithiumtert-Butyllithium2,5-di-tert-butyl-3H-azepine44
MethyllithiumMethyllithium5-tert-butyl-2-methyl-3H-azepine12

Table 1: Nucleophilic substitution reactions on 5-tert-butyl-2-methoxy-3H-azepine.

Conversely, deprotonation of 3H-azepine derivatives can generate an anionic species that readily reacts with electrophiles. The anion of 2-(diethylamino)-5-phenyl-3H-azepine, for example, can be treated with various electrophiles to introduce substituents at the 3-position. This highlights the ambiphilic nature of the azepine scaffold, allowing for functionalization through both nucleophilic and electrophilic pathways.

Functionalization Reactions

The functionalization of the azepine ring is crucial for exploring its potential in various chemical applications. A range of reactions, including hydroxylations, oxidations, and carbon-carbon bond-forming reactions, have been developed for this purpose.

Regio- and Diastereoselective Hydroxylation of Tetrahydroazepines

The introduction of hydroxyl groups onto the saturated azepane scaffold can be achieved with a high degree of stereochemical control. One effective method is the hydroboration-oxidation of tetrahydroazepine precursors. This two-step process involves the addition of a borane (B79455) reagent across a double bond within the ring, followed by oxidation to yield the corresponding alcohol.

The hydroboration of substituted tetrahydroazepines has been shown to proceed with excellent diastereoselectivity, which is largely dependent on the substrate's existing stereochemistry. For example, the hydroboration of a (3R)-OTBS substituted tetrahydroazepine using BH₃∙SMe₂ yields a mixture of regioisomeric azepanols with complete diastereofacial selectivity. While the regioselectivity of this particular reaction can be moderate, it provides a reliable route to densely functionalized azepanols, which are valuable synthetic intermediates.

Late-Stage Oxidation of Azepine Derivatives

Late-stage oxidation provides a powerful tool for diversifying complex molecules, including azepine derivatives, by introducing oxygen-containing functional groups in the final steps of a synthetic sequence. This approach avoids the need for lengthy de novo synthesis. The azepanols produced from the hydroxylation reactions described above can be readily oxidized to the corresponding oxo-azepines (azepanones).

Direct oxidation of the 3H-azepine ring system has also been explored. The oxidation of 2,5-di-tert-butyl-3H-azepine with selenium dioxide (SeO₂) results in a variety of products, demonstrating the complex reactivity of the ring. The reaction yields products from ring opening, ring contraction, and direct oxidation, including 4,7-di-tert-butyl-2H-azepin-2-one, a derivative known as an azatropone.

Product NameYield (%)
3-tert-butyl-7,7-dimethyl-4-oxo-octa-2,5-dienal36
4-tert-butyl-5-(3,3-dimethyl-2-oxo-butylidene)-1,5-dihydro-pyrrol-2-one13
2,6-di-tert-butyl-2-pyridinecarbaldehyde12
4,7-di-tert-butyl-2H-azepin-2-one6

Table 2: Products from the oxidation of 2,5-di-tert-butyl-3H-azepine with SeO₂.

Copper-Catalyzed Difunctionalization of Allenes

Copper catalysis has enabled novel transformations for the synthesis of functionalized azepines. One such method involves the tandem amination/cyclization of functionalized allenynes. This reaction constitutes a new type of allenyne transformation, combining an intermolecular amine addition with an intramolecular cyclization.

The process is catalyzed by a Cu(I) complex, such as Cu(MeCN)₄PF₆. A plausible mechanism involves the nucleophilic addition of an amine to the copper-activated triple bond of the allenyne, followed by an intramolecular cyclization at the central carbon of the allene (B1206475) system. This sequence affords seven-membered azepine derivatives, including α-CF₃-containing azepine-2-carboxylates, in good yields. This methodology represents an efficient approach to novel, highly functionalized azepine structures from readily available starting materials.

Organocatalytic Mannich Additions

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. Organocatalytic, asymmetric versions of this reaction have been applied to imines, including those embedded in heterocyclic systems, to produce chiral amine derivatives. While direct examples involving 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- are not prominent, the methodology has been successfully applied to related tricyclic seven-membered imines like dibenzo[b,f]oxazepines.

In these reactions, chiral phosphoric acids or amino acids like L-proline can catalyze the enantioselective addition of nucleophiles such as ketones or oxindoles to the imine double bond. This creates new stereocenters with high levels of enantioselectivity. The resulting products, which are complex amino derivatives, can be further transformed into other valuable chiral building blocks. The applicability of this powerful synthetic tool to simpler monocyclic azepine systems remains an area of interest for creating stereochemically rich seven-membered heterocycles.

Organocatalytic Nitromethylation

The introduction of a nitromethyl group into the 3H-azepine scaffold represents a valuable transformation for the synthesis of potentially bioactive molecules. While specific studies on the organocatalytic nitromethylation of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- are not extensively documented in the reviewed literature, related research on other azepine derivatives, such as dibenzo[b,f] nih.govyoutube.comoxazepines, provides insight into the potential methodologies. researchgate.net

Organocatalytic approaches to nitromethylation offer a metal-free alternative for C-C bond formation. These reactions are typically promoted by chiral organic molecules, such as thioureas or cinchona alkaloids, which can activate the reactants and control the stereochemical outcome. In a general sense, the reaction would involve the activation of nitromethane (B149229) by the organocatalyst to form a nucleophilic species, which then attacks an electrophilic site on the azepine ring.

For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, the imine functionality presents a likely site for nucleophilic attack. The reaction would likely proceed via a conjugate addition pathway, where the nitromethyl anion adds to the C=N double bond. The specific conditions, including the choice of catalyst, solvent, and temperature, would be crucial in achieving high yield and selectivity.

A hypothetical reaction scheme for the organocatalytic nitromethylation of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is presented below. It is important to note that this is a generalized representation, and the actual outcome would depend on experimental validation.

Table 1: Hypothetical Parameters for Organocatalytic Nitromethylation

ParameterCondition
Substrate 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-
Reagent Nitromethane
Catalyst Chiral Thiourea or Cinchona Alkaloid Derivative
Solvent Toluene (B28343), Dichloromethane (B109758), or THF
Temperature Room Temperature to Mild Heating
Product 2-(Nitromethyl)-2,5-bis(1,1-dimethylethyl)-2,3-dihydro-1H-azepine

Further research is required to establish the feasibility and optimize the conditions for the organocatalytic nitromethylation of this specific azepine derivative.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been widely applied in the synthesis of complex organic molecules. The reactivity of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- in such transformations is of significant interest for the elaboration of its molecular structure.

Palladium(0)-Catalyzed Suzuki Coupling Reactions

The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a cornerstone of modern organic synthesis. youtube.comyoutube.comyoutube.com There is a lack of specific literature detailing the direct application of the Suzuki coupling to 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-. The challenge lies in the introduction of a suitable leaving group (e.g., a halogen) onto the azepine ring, which would be necessary for the oxidative addition step in the catalytic cycle.

However, if a halogenated derivative of 2,5-di-tert-butyl-3H-azepine were available, it could potentially undergo Suzuki coupling. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The bulky tert-butyl groups on the azepine ring could present steric hindrance, potentially affecting the efficiency of the coupling reaction. The choice of palladium catalyst and ligands would be critical to overcome these steric challenges. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups, have proven effective in facilitating challenging cross-coupling reactions. nih.gov

Table 2: General Conditions for a Hypothetical Suzuki Coupling Reaction

ComponentExample
Azepine Substrate Halogenated 2,5-di-tert-butyl-3H-azepine
Boron Reagent Arylboronic acid or ester
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF/H₂O

Other Transition Metal-Mediated Transformations

Beyond palladium catalysis, other transition metals can mediate a variety of transformations. Research on 2,5-di-tert-butyl-3H-azepine has shown its reactivity in other contexts, which could be extended to transition metal catalysis. For instance, the oxidation of 2,5-di-tert-butyl-3H-azepine with selenium dioxide leads to a variety of products, including ring-opened and ring-contracted compounds. researchgate.net This demonstrates the susceptibility of the azepine ring to oxidative transformations, which could potentially be controlled and directed by specific transition metal catalysts.

Furthermore, nucleophilic substitution reactions on related azepine systems have been reported. For example, 5-t-butyl-2-methoxy-3H-azepine reacts with organolithium reagents to afford 2-alkylated products. clockss.org This type of reactivity suggests that transition metal-catalyzed C-H activation or cross-coupling reactions at the C2 position could be a viable strategy for functionalizing the 2,5-di-tert-butyl-3H-azepine core.

While specific examples of transition metal-mediated cross-coupling reactions directly on 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- are scarce, the known reactivity of this and related systems provides a foundation for future exploration in this area. The development of such methods would significantly enhance the synthetic utility of this intriguing heterocyclic scaffold.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- provides crucial information about the electronic environment of the hydrogen atoms. The two bulky tert-butyl groups at the C2 and C5 positions significantly influence the chemical shifts of the ring protons. The protons of the two tert-butyl groups are expected to appear as a sharp singlet in the upfield region of the spectrum, integrating to 18 protons. The protons on the azepine ring itself would exhibit more complex splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the double bonds.

Table 1: ¹H NMR Spectroscopic Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C(CH₃)₃ Data not available s -
H3 Data not available Data not available Data not available
H4 Data not available Data not available Data not available
H6 Data not available Data not available Data not available
H7 Data not available Data not available Data not available

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, one would expect to see signals for the seven carbons of the azepine ring and the carbons of the two tert-butyl groups. The quaternary carbons of the tert-butyl groups and the methyl carbons will have characteristic chemical shifts. The positions of the sp² and sp³ hybridized carbons in the azepine ring can also be distinguished.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)
C2 Data not available
C3 Data not available
C4 Data not available
C5 Data not available
C6 Data not available
C7 Data not available
C (CH₃)₃ Data not available
C(C H₃)₃ Data not available

2D NMR Spectroscopy for Double Bond Location

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the precise connectivity and location of double bonds within the 3H-azepine ring. nih.gov A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton network around the ring. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is critical for assigning the quaternary carbons and confirming the positions of the double bonds by correlating them with nearby protons. nih.govacs.org

Correlation of Experimental and Computed Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.netconicet.gov.arimist.ma By calculating the theoretical chemical shifts for the optimized geometry of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- and correlating them with the experimental values, a high degree of confidence in the structural assignment can be achieved. mdpi.com A strong linear correlation between the calculated and observed shifts would validate the proposed structure. This method is particularly useful for resolving ambiguities in complex spectra. researchgate.netconicet.gov.arimist.ma

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups (tert-butyl) and the azepine ring. A key feature would be the C=N stretching vibration of the imine functionality within the 3H-azepine ring, as well as C=C stretching bands.

Table 3: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
C-H stretch (sp³) ~2850-3000
C=N stretch ~1640-1690
C=C stretch ~1600-1680
C-H bend ~1365-1465

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic fragmentation pattern would likely involve the loss of a methyl group or a tert-butyl group from the molecular ion, leading to the formation of stable fragment ions. nih.gov This fragmentation data is vital for confirming the molecular formula and aspects of the structure. nih.gov

Table 4: Compound Names Mentioned

Compound Name
3H-Azepine, 2,5-bis(1,1-dimethylethyl)-

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, with a molecular formula of C₁₄H₂₃N, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).

Theoretical Exact Mass Calculation:

Carbon (C): 14 x 12.000000 = 168.000000

Hydrogen (H): 23 x 1.007825 = 23.179975

Nitrogen (N): 1 x 14.003074 = 14.003074

Total (Monoisotopic Mass): 205.183049 Da

An experimental HRMS analysis, typically using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 206.190874 Da. The deviation between the measured and theoretical mass, usually in the parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula.

While specific fragmentation data for 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is not extensively documented in publicly available literature, tandem mass spectrometry (MS/MS) experiments would be anticipated to show characteristic losses. The bulky tert-butyl groups are prone to fragmentation, likely leading to the loss of a tert-butyl radical (C₄H₉•, 57.0704 Da) or isobutylene (B52900) (C₄H₈, 56.0626 Da). The stability of the resulting fragment ions would provide further structural information.

Ion Formula Calculated m/z
[M]⁺C₁₄H₂₃N⁺205.18305
[M+H]⁺C₁₄H₂₄N⁺206.19087
[M-C₄H₉]⁺C₁₀H₁₄N⁺148.11208

This table presents theoretical values. Experimental data is required for confirmation.

X-ray Diffraction Studies for Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is not reported in the primary literature, theoretical models and data from related structures allow for a detailed projection of its solid-state characteristics.

The 3H-azepine ring is a seven-membered unsaturated heterocycle. Unlike aromatic six-membered rings, the azepine ring is inherently non-planar. It typically adopts a boat-like or twist-boat conformation to relieve ring strain. The presence of three double bonds within the ring imparts significant torsional strain, which is minimized by puckering.

For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, the core azepine ring is expected to exist in a pronounced boat or twist-boat conformation. The C3 atom, being a saturated sp³-hybridized center, would be a focal point of this puckering. The endocyclic double bonds (C2=N1, C4=C5, C6=C7) will influence the degree of planarity in different regions of the ring. It is predicted that the bond lengths within the conjugated portions of the ring will exhibit values intermediate between typical single and double bonds.

The most significant structural feature of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is the presence of two bulky tert-butyl groups at the C2 and C5 positions. These substituents are expected to exert substantial steric influence on the molecule's geometry and solid-state packing.

Conformational Locking: The large steric demand of the tert-butyl groups would likely restrict the conformational flexibility of the azepine ring. These groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance with the rest of the ring, potentially "locking" the ring into a specific, stable conformation.

Bond Angle Distortion: The steric repulsion between the tert-butyl groups and adjacent atoms on the azepine ring may lead to distortions in bond angles from their ideal values. For instance, the exocyclic bond angles at C2 and C5 are expected to be wider than the standard 120° for sp²-hybridized carbons to accommodate the bulky substituents.

Crystal Packing: In the solid state, the shape and steric profile of the tert-butyl groups will play a crucial role in determining how the molecules pack into a crystal lattice. These groups can prevent close packing, potentially leading to a lower density crystal. Intermolecular interactions would likely be dominated by weaker van der Waals forces, as the nitrogen atom's lone pair may be sterically shielded by the adjacent tert-butyl group at C2, hindering its participation in strong hydrogen bonding.

Parameter Expected Value/Observation Reason
Azepine Ring Conformation Boat or Twist-BoatMinimization of ring strain in a 7-membered ring.
Position of tert-Butyl Groups Pseudo-equatorialTo reduce steric hindrance.
Bond Angles at C2 and C5 Distorted from ideal valuesSteric repulsion from bulky substituents.
Intermolecular Interactions Primarily van der Waals forcesSteric shielding of the nitrogen lone pair.

This table is based on theoretical predictions and analysis of related structures. Experimental X-ray data is needed for empirical validation.

Theoretical and Computational Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing a framework to predict and interpret the properties of molecules based on the arrangement of their electrons. These methods can determine molecular geometries, orbital energies, and various reactivity indices, offering a detailed picture of a molecule's intrinsic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. nih.gov It has proven to be a versatile and accurate tool for examining the structural and electronic properties of molecules. mdpi.com DFT methods are instrumental in predicting geometries, vibrational frequencies, and a host of other molecular properties. ijcps.org

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters such as bond lengths and bond angles. ijcps.orgiosrjournals.org For 2,5-di-tert-butyl-3H-azepine, the azepine ring is known to be non-planar, and DFT would provide precise details of its boat-like conformation. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 2,5-di-tert-butyl-3H-azepine (Illustrative Data) Note: The following data is illustrative to demonstrate the format of DFT results and is not from a specific study on the target molecule.

ParameterBond/AngleCalculated Value
Bond Length (Å)N1-C21.405
Bond Length (Å)C2-C31.520
Bond Length (Å)C3-C41.535
Bond Length (Å)C4-C51.340
Bond Length (Å)C5-C61.450
Bond Length (Å)C6-C71.350
Bond Length (Å)C7-N11.280
Bond Angle (°)C7-N1-C2120.5
Bond Angle (°)N1-C2-C3118.0
Bond Angle (°)C2-C3-C4115.2

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netlibretexts.org A smaller gap suggests higher reactivity. wuxibiology.com

For 2,5-di-tert-butyl-3H-azepine, the distribution and energies of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2,5-di-tert-butyl-3H-azepine (Illustrative Data) Note: The following data is illustrative and not from a specific study on the target molecule.

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)4.90

To quantify the reactivity predicted by FMO theory, various descriptors derived from DFT can be calculated.

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added or removed, thus identifying sites susceptible to nucleophilic or electrophilic attack. The Parr function provides similar information. The Condensed Dual Descriptor offers a clear way to visualize electron density rearrangement during a reaction, identifying sites that act as either nucleophilic or electrophilic. researchgate.net

Charge density analysis provides insight into the distribution of electrons within a molecule. The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's charge analysis, partitions the electron density to define atomic charges and characterize chemical bonds. utexas.eduamercrystalassn.orgias.ac.in This method analyzes the topology of the electron density to locate bond critical points (BCPs), which are indicative of chemical bonding. ias.ac.in

Aromaticity is a key concept in chemistry, and for cyclic conjugated systems like the azepine ring, it can be quantified. Azepines are generally considered non-aromatic as they are not planar. researchgate.net The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a geometry-based index used to quantify the degree of π-electron delocalization, a key feature of aromaticity. mdpi.commdpi.com The HOMED index compares the bond lengths in the ring to reference values for ideal single and double bonds. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic, localized system. For the partially conjugated 3H-azepine ring, the HOMED parameter would likely indicate a low degree of aromatic character.

Comparing theoretical gas-phase structures with experimental data from X-ray crystallography is essential for validating computational models. mdpi.com While DFT calculations typically model an isolated molecule in the gas phase, X-ray crystallography determines the structure in a solid-state, crystalline environment where intermolecular forces (packing effects) can influence molecular conformation. iosrjournals.orgmdpi.com Discrepancies between the calculated and experimental structures can highlight the significance of these intermolecular interactions. To date, a publicly available crystal structure for 2,5-di-tert-butyl-3H-azepine has not been identified in the searched literature to perform such a direct comparison.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.orgwikipedia.org These methods solve the electronic Schrödinger equation to provide information about the electronic structure and energy of a molecule. For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, ab initio calculations can be employed to determine its optimized geometry, electronic energy, and vibrational frequencies.

Common ab initio methods include Hartree-Fock (HF) theory and post-Hartree-Fock methods. wikipedia.orgwikipedia.org HF theory approximates the many-electron wavefunction as a single Slater determinant, which accounts for the average repulsion between electrons. wikipedia.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), build upon the HF method to include electron correlation effects more accurately, leading to more reliable results. uba.arststephens.net.in

Table 1: Representative Geometrical Parameters of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- Calculated Using Ab Initio Methods.

ParameterHF/6-31GMP2/6-31G
C2-N1 Bond Length (Å)1.4051.401
C5-C6 Bond Length (Å)1.4521.448
C2-C3-C4 Bond Angle (°)121.5121.8
Dihedral Angle C7-N1-C2-C3 (°)-15.2-15.8

Note: The data in this table is illustrative and represents typical values obtained from such calculations.

Reaction Mechanism Elucidation

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, computational methods such as Density Functional Theory (DFT) can be used to explore various reaction pathways, including thermal rearrangements and cycloaddition reactions. acs.org By calculating the energies of reactants, intermediates, and products, the thermodynamic feasibility of a proposed reaction can be assessed. Potential energy surface scans, where the geometry of the molecule is systematically changed along a reaction coordinate, can help identify the lowest energy path for a reaction. ucsb.edu

The transition state is a critical point on the reaction pathway, representing the energy maximum along the reaction coordinate. wikipedia.org Locating the transition state structure and calculating its energy is essential for determining the activation energy of a reaction. wikipedia.org Transition state theory can then be used to estimate the reaction rate constant. wikipedia.orgox.ac.uk Frequency calculations are performed on the optimized transition state geometry to verify that it is a true saddle point, characterized by one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Table 2: Calculated Activation Energies for a Hypothetical Isomerization of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-.

ReactionMethodActivation Energy (kcal/mol)
researchgate.netnih.gov-Sigmatropic ShiftB3LYP/6-31G25.8
ElectrocyclizationCASSCF(6,6)/6-31G32.1

Note: The data in this table is for illustrative purposes and represents the type of information that can be obtained from transition state analysis.

Photochemical Reaction Pathways

The interaction of light with 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- can lead to photochemical reactions. Computational methods are crucial for understanding the excited-state potential energy surfaces and predicting the outcomes of these reactions.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. This information can be used to simulate the electronic absorption spectrum, which provides insights into the electronic transitions that occur upon light absorption. For 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands, which can be compared with experimental UV-Vis spectra. researchgate.net

Table 3: Simulated Electronic Absorption Maxima for 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- using TD-DFT.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 → S14.252920.015
S0 → S25.102430.350

Note: The data in this table is a representative example of results from TD-DFT calculations.

To understand the fate of the molecule after light absorption, non-adiabatic dynamics simulations can be performed. ruhr-uni-bochum.dersc.org Methods such as trajectory surface hopping allow for the simulation of the motion of the atoms on the excited-state potential energy surfaces. wikipedia.orgresearchgate.net These simulations can reveal the pathways for photochemical reactions, such as isomerizations or ring-opening and ring-closing reactions, and can predict the quantum yields of different photoproducts. For substituted azepines, these simulations can help to understand how the bulky tert-butyl groups influence the photochemical behavior of the azepine ring. researchgate.net

Molecular Modeling and Simulation

Theoretical and computational chemistry offer powerful tools to predict and analyze the three-dimensional structure, conformational flexibility, and electronic properties of molecules. Techniques such as molecular mechanics, ab initio calculations, density functional theory (DFT), and molecular dynamics (MD) simulations could provide significant insights into the behavior of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- .

A hypothetical computational study on this molecule would likely involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This would provide data on bond lengths, bond angles, and dihedral angles.

Conformational Analysis: Identifying the different spatial arrangements (conformers) of the molecule and their relative energies. The flexible seven-membered azepine ring, coupled with the bulky tert-butyl groups, would make this a particularly interesting aspect to study.

Electronic Property Calculation: Investigating the distribution of electrons within the molecule to understand its reactivity, polarity, and spectroscopic properties. This could include mapping the molecular electrostatic potential and analyzing the frontier molecular orbitals (HOMO and LUMO).

Molecular Dynamics Simulation: Simulating the movement of the atoms over time to understand the dynamic behavior of the molecule in different environments, such as in a solvent.

Without specific research data, it is not possible to provide detailed findings or data tables for the molecular modeling and simulation of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- . Further research in this area would be necessary to generate such information.

Insufficient Information to Generate Requested Article on the Coordination Chemistry of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the coordination chemistry and ligand applications of the chemical compound “3H-Azepine, 2,5-bis(1,1-dimethylethyl)-”. The user's request for a detailed and scientifically accurate article with specific subsections on its organometallic complexes cannot be fulfilled at this time due to the absence of published research in this particular area.

While general information exists regarding the coordination chemistry of the broader azepine class of compounds, this information does not specifically address the 2,5-bis(1,1-dimethylethyl)- substituted derivative. The available literature primarily focuses on the photochemical behavior and synthesis of this specific azepine, rather than its role as a ligand in organometallic chemistry.

Consequently, there is no retrievable data on the following key areas outlined in the user's request:

Hemilabile P-alkene ligands derived from 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-

Formation of its Rhodium(I) and Copper(I) complexes

Specific coordination modes (η1, η2, η4, η6, η7) of this ligand

Complexes with first-row transition metals

Iron-tricarbonyl complexes of this azepine derivative

Catalytic activity of any of its metal complexes

Therefore, until research on the coordination chemistry of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is published and becomes publicly available, the generation of the requested article is not feasible.

Coordination Chemistry and Ligand Applications

Catalytic Activity of Azepine-Metal Complexes

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition reactions are a powerful tool in organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands that can effectively coordinate with a metal center and induce high levels of stereocontrol is central to the success of these reactions.

While extensive research has been conducted on various nitrogen-containing ligands for asymmetric conjugate addition, specific data on the application of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- in this context is not extensively documented in publicly available research. However, the structural features of this azepine derivative suggest its potential as a chiral ligand. The bulky 1,1-dimethylethyl (tert-butyl) groups at the 2 and 5 positions can create a defined chiral pocket around a coordinated metal center, which could influence the stereochemical outcome of a conjugate addition reaction.

For a hypothetical asymmetric conjugate addition of a nucleophile to an α,β-unsaturated compound catalyzed by a metal complex of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- , the key parameters of interest would be the enantiomeric excess (ee) and the yield of the product. The table below illustrates the type of data that would be crucial for evaluating the effectiveness of this compound as a ligand in such a reaction.

Table 1: Hypothetical Performance of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- as a Ligand in Asymmetric Conjugate Addition

Entry Metal Catalyst Substrate Nucleophile Solvent Temp (°C) Yield (%) ee (%)
1 Cu(I) Cyclohexenone Diethylzinc Toluene (B28343) -20 - -
2 Rh(I) Chalcone Phenylboronic acid Dioxane 25 - -
3 Pd(0) β-Nitrostyrene Dimethyl malonate THF 0 - -

Note: The data in this table is hypothetical and serves to illustrate the experimental parameters that would be investigated. No experimental data for these specific reactions involving 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is currently available.

Role of Nitrogen Atom as a Coordination Site

The nitrogen atom in the 3H-azepine ring is the primary site for coordination with a metal center. The lone pair of electrons on the nitrogen atom can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. The steric environment created by the two tert-butyl groups at the 2 and 5 positions would significantly influence the coordination geometry and the stability of the resulting metal complex.

The bulky nature of these substituents could enforce a specific coordination angle and may prevent the coordination of more than one molecule of the azepine ligand to a single metal center, depending on the size of the metal ion. This steric hindrance can be advantageous in catalysis, as it can create an open coordination site on the metal for the substrate to bind.

The electronic properties of the azepine ring also play a role in its coordination ability. The delocalized π-system of the conjugated diene within the seven-membered ring can influence the electron density on the nitrogen atom, thereby modulating its basicity and its affinity for different metal ions.

Table 2: Potential Coordination Complexes of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-

Metal Ion Expected Coordination Geometry Potential Application
Cu(I) Trigonal planar or tetrahedral Catalysis of 1,4-addition reactions
Rh(I) Square planar Asymmetric hydrogenation or hydroformylation
Pd(0) Trigonal planar Cross-coupling reactions

Note: This table outlines potential coordination complexes based on the general coordination chemistry of similar nitrogen-containing ligands.

Photochemistry of 3h Azepine, 2,5 Bis 1,1 Dimethylethyl

Intramolecular Photoreactions

The intramolecular photochemical reactions of 2,5-di-tert-butyl-3H-azepine are dominated by isomerization and ring closure events, reflecting the inherent reactivity of the azepine ring system under photolytic conditions.

Photoisomerization and Valence Isomerism

Irradiation of 2,5-di-tert-butyl-3H-azepine induces a significant photoisomerization to a bicyclic valence isomer. researchgate.net This process involves the formation of a new carbon-carbon bond within the molecule, transforming the monocyclic azepine structure into a more strained, fused ring system. This photochemical behavior is distinct when compared to other substituted azepines, such as the 3,6-di-tert-butyl isomer, which yields different products depending on the irradiation wavelength. researchgate.net

Photochemical Intramolecular Ring Closure

Upon irradiation through a Pyrex filter, 2,5-di-tert-butyl-3H-azepine exclusively undergoes an intramolecular ring closure to form a labile bicyclic product. researchgate.net This reaction proceeds via the formation of a bond between the C2 and C6 positions of the azepine ring, a previously unobserved mode of photoisomerization for this heterocyclic system. researchgate.net The resulting product is identified as 2,5-di-tert-butyl-6-azabicyclo[3.2.0]hepta-2,6-diene. researchgate.net

Photochemical Electrocyclic Reactions

The formation of 2,5-di-tert-butyl-6-azabicyclo[3.2.0]hepta-2,6-diene from 2,5-di-tert-butyl-3H-azepine is an example of a photochemical electrocyclic reaction. researchgate.net These reactions are a class of pericyclic reactions that involve the concerted reorganization of π-electrons within a conjugated system to form a cyclic product, with the stereochemistry of the reaction being dictated by the Woodward-Hoffmann rules. For 3H-azepines, this electrocyclization leads to the formation of a fused cyclobutane-dihydropyrrole ring system.

Reactant Product Reaction Type Experimental Conditions Spectroscopic Data of Product
3H-Azepine, 2,5-bis(1,1-dimethylethyl)-2,5-di-tert-butyl-6-azabicyclo[3.2.0]hepta-2,6-dienePhotoisomerization, Intramolecular Ring Closure, Electrocyclic ReactionIrradiation through Pyrex filter. researchgate.net Further details such as solvent, temperature, and quantum yield are not specified in the available literature.Specific spectroscopic data (NMR, IR, MS) are not detailed in the available literature.

Ring Contraction Reactions

Based on the available scientific literature, there is no evidence of photochemical ring contraction reactions for 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-. While ring contraction of this compound to pyridine (B92270) derivatives has been reported, this transformation is induced by chemical reagents (bromine and aqueous potassium carbonate) rather than by photochemical means.

Photodimerization Reactions

In addition to intramolecular processes, 2,5-di-tert-butyl-3H-azepine can undergo intermolecular reactions upon irradiation, leading to the formation of dimers.

(4π + 4π) Photodimerization Processes

When 2,5-di-tert-butyl-3H-azepine is irradiated in a non-polar solvent such as hexane (B92381), it can undergo a (4π + 4π) photodimerization. rsc.org This type of cycloaddition reaction involves the interaction of the π-electron systems of two azepine molecules in an excited state to form a cyclooctane-like dimeric structure. This reaction pathway is part of a more complex photochemical behavior that also leads to other unexpected products, including a tricyclic dicyclopenta[b,e]pyridine derivative. rsc.org

Reactant Product Reaction Type Solvent Further Details
3H-Azepine, 2,5-bis(1,1-dimethylethyl)-(4π + 4π) photodimerPhotodimerizationHexane. rsc.orgThe specific structure of the photodimer and the quantum yield of the reaction are not provided in the available literature.

Light-Induced Cascade Reactions

The photochemistry of 3H-azepine derivatives often involves complex reaction pathways, leading to a variety of structural motifs. Light-induced cascade reactions, in which a single photochemical event initiates a series of subsequent transformations, are a notable feature of this class of compounds. These cascades can proceed through various mechanisms, ultimately yielding intricate molecular architectures that may not be readily accessible through traditional thermal methods.

Metal-Free Photochemical Cascade Reactions for Azepine Derivatives

Recent advancements in synthetic organic chemistry have highlighted the utility of metal-free photochemical cascade reactions for the synthesis of azepine derivatives, particularly azepinones. researchgate.netnih.govdoaj.org These methods are advantageous as they often proceed under mild conditions, utilizing visible light and avoiding the use of potentially toxic and expensive metal catalysts. researchgate.netdoaj.org One such approach involves the photochemical generation of a nitrene from a precursor like 2-aryloxyaryl azide (B81097). This is followed by a cascade of reactions including [2+1] annulation and ring expansion to form the seven-membered azepinone ring. researchgate.netnih.gov Computational studies suggest a pathway that involves the stepwise formation of an aziridine (B145994), which then undergoes ring-expansion to the heterocycle. nih.gov

While not directly involving the pre-formed 3H-azepine ring of 2,5-bis(1,1-dimethylethyl)-3H-azepine, these metal-free cascade reactions illustrate a powerful strategy for constructing the broader azepine framework photochemically. researchgate.netaalto.fi They underscore the potential of light-induced reactions to initiate complex, multi-step transformations in a single operation.

Influence of Substituents on Photochemical Behavior

The nature and position of substituents on the 3H-azepine ring profoundly influence its photochemical behavior, dictating the stability of intermediates and the ultimate reaction products. The bis(1,1-dimethylethyl) groups in 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- play a critical role, primarily through steric effects. rsc.org

Unlike 3H-azepines stabilized by electron-donating groups (like –OR or –NR2), which tend to form cyclobuta[b]pyrrole derivatives, the stability of 2,5-bis(1,1-dimethylethyl)-3H-azepine arises from the steric protection afforded by the bulky tert-butyl groups. rsc.org This steric hindrance leads to hitherto unknown photochemical behavior. rsc.orgrsc.org

Irradiation of 2,5-bis(1,1-dimethylethyl)-3H-azepine in hexane with a high-pressure mercury lamp results in an unexpected and complex reaction cascade. rsc.orgrsc.org Instead of the typical electrocyclic reactions seen in many cycloheptatriene (B165957) analogues, this specific azepine derivative yields two main products: a tricyclic dicyclopenta[b,e]pyridine derivative and a ten-membered ring dicarbaldehyde, cis,cis-cyclodeca-1,6-diene derivative. rsc.orgrsc.org

The formation of these products is rationalized by a pathway that is significantly governed by the bulky tert-butyl substituents. The proposed mechanism involves an initial photochemical bond formation between the C2 and C6 positions of the azepine ring, a previously unknown photoisomerization mode for this system. researchgate.net This intermediate can then undergo further transformations, including dimerization and rearrangement, to yield the observed complex products. The steric bulk of the tert-butyl groups likely directs the initial isomerization and influences the stability and subsequent reaction pathways of the photochemically generated intermediates. rsc.org

A comparison with 3,6-di-tert-butyl-3H-azepine further highlights this substituent effect. The 3,6-disubstituted isomer exhibits different, wavelength-dependent photochemical behavior, yielding a pyridine derivative or an azabicyclo[3.2.0]hepta-2,6-diene, demonstrating how the positioning of the same bulky groups dramatically alters the reaction outcome. researchgate.net

The table below summarizes the key photochemical reaction products observed for 2,5-bis(1,1-dimethylethyl)-3H-azepine.

Starting MaterialIrradiation ConditionsMajor ProductsReference
2,5-di-tert-butyl-3H-azepineHigh-pressure mercury lamp (100 W), hexane, pyrex filter, 3 h, rtDicyclopenta[b,e]pyridine derivative rsc.orgrsc.org
2,5-di-tert-butyl-3H-azepineHigh-pressure mercury lamp (100 W), hexane, pyrex filter, 3 h, rtcis,cis-cyclodeca-1,6-diene derivative rsc.orgrsc.org
2,5-di-tert-butyl-3H-azepineIrradiation through Pyrex filter2,5-di-tert-butyl-6-azabicyclo-[3.2.0]hepta-2,6-diene researchgate.net

Advanced Applications in Materials Science

Azepine Derivatives as Building Blocks for Polymeric Structures

The incorporation of azepine moieties into polymer backbones is an area of growing interest due to the ring's conformational flexibility and potential for functionalization. While the direct polymerization of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- has not been extensively reported, the fundamental reactivity of the azepine ring suggests its viability as a monomer or a precursor to monomers. The presence of the bulky tert-butyl groups can influence the polymerization process and the final properties of the polymer, potentially leading to materials with high thermal stability and solubility in organic solvents.

The synthesis of polymers from azepine derivatives can be envisioned through various polymerization techniques. For instance, functionalized azepines could be designed to undergo ring-opening polymerization or to be incorporated into condensation polymerization schemes. The photochemical reactivity of the 3H-azepine system, which can undergo rearrangements and cycloadditions, also presents a unique avenue for photo-initiated polymerization or post-polymerization modification. rsc.orgresearchgate.net

Incorporation into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. Azepine derivatives, with their potential for hydrogen bonding, π-π stacking, and host-guest interactions, are attractive building blocks for supramolecular assemblies. nih.gov The specific stereoelectronic profile of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- could direct the formation of well-defined supramolecular structures.

The non-planar nature of the azepine ring, combined with the steric bulk of the tert-butyl groups, is expected to play a crucial role in dictating the packing and self-assembly behavior. Research on related fused tetracyclic benzo[b]pyrimido[5,4-f]azepine derivatives has demonstrated that subtle changes in the molecular conformation can lead to significantly different supramolecular assemblies, highlighting the sensitivity of these systems to structural modifications. nih.gov These findings suggest that 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- could be a valuable component in the design of crystalline materials, liquid crystals, and gels with tunable properties.

Optoelectronic Materials Applications

The electronic characteristics of the 3H-azepine core, a seven-membered nitrogen-containing heterocycle, make it a promising scaffold for optoelectronic materials. The extended π-system and the presence of a nitrogen heteroatom can be tailored to achieve desired electronic and photophysical properties.

Photoluminescence Properties of Azepine-Based Analogs

Azepines as Donors in Donor–Acceptor (D–A) Photocatalysts

In the field of photocatalysis, donor-acceptor (D-A) systems are designed to facilitate efficient charge separation upon photoexcitation. The electron-rich nature of the azepine ring suggests its potential as an effective electron donor component in such architectures. A study on tribenzo[b,d,f]azepine as a donor in D-A photocatalysts demonstrated that the azepine moiety can contribute to a well-balanced redox window, making it suitable for challenging photocatalytic reactions. beilstein-journals.org This research provides a strong rationale for exploring 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- and its derivatives as donor units in novel organic photocatalysts.

The performance of a D-A photocatalyst is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The table below, based on data from related azepine and donor molecules, illustrates the typical range of HOMO-LUMO energy gaps observed in D-A systems. beilstein-journals.org

Donor MoietyAcceptor MoietyHOMO-LUMO Gap (eV)
Tribenzo[b,d,f]azepineDibenzo[b,d]thiophene-S,S-dioxide3.9
5H-Dibenz[b,f]azepineDibenzo[b,d]thiophene-S,S-dioxide4.0
CarbazoleDibenzo[b,d]thiophene-S,S-dioxide3.7
DiphenylamineDibenzo[b,d]thiophene-S,S-dioxide3.5
PhenoxazineDibenzo[b,d]thiophene-S,S-dioxide2.9

This table is interactive. You can sort the data by clicking on the column headers.

Excited State Redox Potentials and Photoredox Catalysis

The excited state redox potentials of a molecule determine its ability to engage in photoinduced electron transfer processes, which are central to photoredox catalysis. A molecule in its excited state can be both a stronger oxidant and a stronger reductant compared to its ground state. The excited state oxidation (Eox) and reduction (Ered) potentials are crucial parameters for designing effective photoredox catalysts. While the specific excited state redox potentials for 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- have not been reported, studies on analogous donor molecules provide a framework for estimating its potential capabilities. For instance, tribenzo[b,d,f]azepine has been shown to possess a balanced redox window, indicating its versatility in both oxidative and reductive quenching cycles in photocatalysis. beilstein-journals.org

Further computational and experimental studies are necessary to fully elucidate the potential of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- in these advanced materials science applications. The unique combination of a flexible seven-membered ring and bulky substituents makes it a compelling target for future research and development in the creation of novel functional materials.

Future Research Directions

Exploration of Novel Synthetic Pathways

While methods for the synthesis of the azepine core exist, the development of more efficient, selective, and sustainable routes to substituted 3H-azepines like 2,5-bis(1,1-dimethylethyl)-3H-azepine remains a key area of interest. Future research could focus on:

Ring Expansion Strategies: Investigating novel ring expansion reactions from readily available five- or six-membered nitrogen-containing heterocycles. This could involve exploring new reagents or catalytic systems to promote the expansion, potentially offering higher yields and better control over regioselectivity. researchgate.netsemanticscholar.org

Post-Functionalization of the Azepine Ring: Developing methods for the direct and selective functionalization of the pre-formed 2,5-bis(1,1-dimethylethyl)-3H-azepine core. This would allow for the introduction of a wide range of substituents at various positions, leading to a library of derivatives with diverse properties.

Photochemical and Thermal Methodologies: Further exploring photochemical and thermal rearrangements of precursor molecules to access the 3H-azepine scaffold. researchgate.netresearchgate.net The specific substitution pattern of the target compound may favor unique rearrangement pathways under these conditions. researchgate.net

Synthetic ApproachPotential AdvantagesResearch Focus
Novel Ring ExpansionsAccess from common precursors, potential for diversity.New catalysts and reagents, improved regioselectivity.
Direct C-H FunctionalizationAtom economy, late-stage modification.Selective catalysts for specific positions on the azepine ring.
Photochemical SynthesisAccess to unique isomers, mild reaction conditions.Wavelength-dependent product formation, mechanistic studies. researchgate.net

Development of New Catalytic Systems for Azepine Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 2,5-bis(1,1-dimethylethyl)-3H-azepine. Future work in this area could involve:

Transition Metal Catalysis: Designing transition metal catalysts for reactions such as cross-coupling, hydrogenation, and cycloaddition involving the azepine ring. researchgate.net The steric bulk of the tert-butyl groups will likely necessitate the use of specialized ligands to achieve high catalytic activity and selectivity.

Organocatalysis: Exploring the use of small organic molecules as catalysts for asymmetric transformations of the azepine core. researchgate.net This could lead to the synthesis of chiral, non-racemic azepine derivatives with potential applications in medicinal chemistry.

Biocatalysis: Investigating the use of enzymes to perform selective transformations on the 2,5-bis(1,1-dimethylethyl)-3H-azepine scaffold, offering a green and highly selective alternative to traditional chemical methods.

Mechanistic Studies on Undiscovered Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 2,5-bis(1,1-dimethylethyl)-3H-azepine is essential for the rational design of new synthetic methods and applications. Future mechanistic studies could focus on:

Photochemical Isomerization: Investigating the detailed mechanism of the photochemical behavior of 2,5-di-tert-butyl-3H-azepine, which is known to exhibit unusual bond formations between the 2- and 6-positions of the ring. researchgate.netrsc.org This could involve computational studies and advanced spectroscopic techniques to identify transient intermediates.

Ring Contraction and Cleavage Reactions: Elucidating the factors that govern the observed ring contraction and cleavage reactions of substituted 3H-azepines under different conditions, such as oxidation with selenium dioxide. researchgate.net

Tautomerization Energetics: Studying the tautomeric equilibrium between the 3H-azepine and its other isomers, and how this is influenced by the bulky tert-butyl substituents. researchgate.net

Design and Synthesis of Azepine-Based Architectures with Tailored Electronic Properties

The unique seven-membered ring structure of azepines, combined with the electronic influence of substituents, makes them promising building blocks for novel materials with interesting electronic and photophysical properties. Future research could explore:

Conjugated Polymers: Incorporating the 2,5-bis(1,1-dimethylethyl)-3H-azepine unit into the backbone of conjugated polymers. The non-planar nature of the azepine ring could lead to materials with unique conformational and electronic properties, potentially for use in organic electronics. rsc.org

Host Materials for Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine motif, which has shown promise for highly efficient OLEDs. rsc.org The specific substitution of the target compound could be adapted for these larger, fused systems.

Molecular Switches: Investigating the potential for azepine derivatives to act as molecular switches, where the conformation and electronic properties of the molecule can be reversibly controlled by external stimuli such as light or heat.

Application AreaDesired PropertiesResearch Direction
Organic ElectronicsHigh charge carrier mobility, tunable bandgap.Synthesis of azepine-containing conjugated polymers.
OLEDsHigh triplet energy, good thermal stability.Design of novel host materials incorporating the azepine core. rsc.org
Molecular SwitchesReversible conformational changes, distinct electronic states.Investigation of photo- and thermo-chromic azepine derivatives.

Computational Design and Prediction of Novel Azepine Derivatives

Computational chemistry can play a vital role in guiding future research by predicting the properties and reactivity of new azepine derivatives. Future computational studies could focus on:

In Silico Screening: Using computational methods to screen virtual libraries of 2,5-bis(1,1-dimethylethyl)-3H-azepine derivatives for desired electronic, optical, or biological properties. nih.gov This can help to prioritize synthetic targets and accelerate the discovery process.

Reaction Pathway Modeling: Employing quantum chemical calculations to model reaction pathways and transition states for known and hypothetical reactions of the target azepine. This can provide valuable insights into reaction mechanisms and help to optimize reaction conditions.

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the structural features of azepine derivatives with their observed activities and properties. tandfonline.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of tert-butyl-substituted aromatic compounds like 3H-Azepine, 2,5-bis(1,1-dimethylethyl)-?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₄H₂₂O for phenolic analogs) .
  • ¹H NMR : Tert-butyl protons appear as singlets at ~1.3 ppm due to symmetry.
  • ¹³C NMR : Quaternary carbons in tert-butyl groups resonate at ~30 ppm, while aromatic carbons vary based on substitution .
  • IR spectroscopy : Detects functional groups (e.g., hydroxyl or amine stretches) and ring vibrations. For azepines, focus on N–H stretches (~3300 cm⁻¹) and ring deformation modes .

Q. How can researchers ensure the stability of tert-butyl-substituted compounds during storage?

  • Methodological Answer :

  • Store under inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to light, as tert-butyl groups may undergo photodegradation .
  • Monitor purity via HPLC with UV detection (λ = 254 nm), referencing retention times of known impurities (e.g., oxidation byproducts) .

Q. What synthetic routes are applicable for introducing tert-butyl groups into aromatic systems?

  • Methodological Answer :

  • Friedel-Crafts alkylation : Use tert-butyl halides with Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Directed ortho-metalation : Employ strong bases (e.g., LDA) to deprotonate aromatic rings, followed by quenching with tert-butyl electrophiles .
  • For azepine derivatives, post-functionalization via nucleophilic substitution or cross-coupling reactions may be required .

Advanced Research Questions

Q. How do tert-butyl substituents influence the pharmacokinetic properties of azepine derivatives?

  • Methodological Answer :

  • Lipophilicity : Tert-butyl groups increase logP values, enhancing membrane permeability but potentially reducing solubility. Use shake-flask assays to measure partition coefficients .
  • Metabolic stability : Evaluate cytochrome P450 interactions via in vitro microsomal assays . Bulky tert-butyl groups may sterically hinder enzymatic oxidation .

Q. What mechanistic insights explain the environmental persistence of tert-butyl-substituted compounds?

  • Methodological Answer :

  • Degradation pathways : In wastewater treatment, 2,5-di-tert-butylphenol resists oxidation due to steric hindrance, appearing as a stable intermediate (Table 3, ).
  • Advanced oxidation processes (AOPs) : Use LC-QTOF-MS to identify degradation byproducts. For example, hydroxyl radicals preferentially attack less hindered positions .

Q. How can computational modeling predict the receptor-binding affinity of 3H-Azepine derivatives?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., κ-opioid receptors). Tert-butyl groups may occupy hydrophobic pockets, enhancing affinity (Fig. 3, ).
  • Free energy calculations : Apply MM/GBSA to quantify binding energy contributions from substituent-receptor interactions .

Q. What strategies resolve contradictions in reported toxicity data for tert-butyl-substituted aromatics?

  • Methodological Answer :

  • Dose-response normalization : Compare studies using standardized metrics (e.g., EC₅₀ or LD₅₀). Confounding factors like impurities (e.g., <2% total impurities per pharmacopeial standards) must be controlled .
  • In silico toxicology : Use QSAR models to predict toxicity endpoints, cross-referencing experimental data from analogs like 2,5-di-tert-butylphenol .

Q. How does the steric bulk of tert-butyl groups affect catalytic degradation efficiency?

  • Methodological Answer :

  • Heterogeneous catalysis : Test CuCe oxide catalysts under varying conditions (pH, temperature). Bulky substituents reduce accessibility to active sites, lowering degradation rates (Fig. 5, ).
  • Kinetic studies : Monitor reaction progress via GC-MS or HPLC , correlating substituent size with rate constants (k) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.